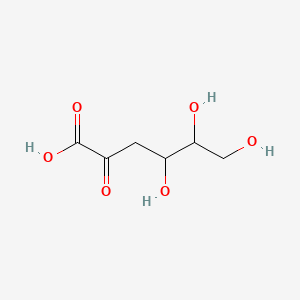
3-Deoxyhex-2-ulosonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxyhex-2-ulosonic acid is a compound with the molecular formula C₆H₁₀O₆ It is a type of deoxy sugar acid, which means it is derived from a hexose sugar by the removal of a hydroxyl group and the addition of a carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxyhex-2-ulosonic acid can be achieved through several methods. One common approach involves the reaction of 2-O-benzyl-D-arabinose with oxaloacetic acid in the presence of nickel ions at a pH of 11.5 in a sodium tetraborate solution. This reaction yields a mixture of D-gluco- and D-manno-isomers, which can be separated and further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of carbohydrate substrates. For example, D-mannose can be used as a starting material. The process involves elongation of the sugar carbon chain, installation of an α-keto ester function, and cyclization to yield the desired pyranose isomer .
Análisis De Reacciones Químicas
Types of Reactions
3-Deoxyhex-2-ulosonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-Deoxyhex-2-ulosonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: The compound plays a role in various biological systems, including bacterial lipopolysaccharides and capsular polysaccharides.
Industry: The compound is used in the production of carbohydrate-based vaccines and other biotechnological applications.
Mecanismo De Acción
The mechanism of action of 3-Deoxyhex-2-ulosonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or a substrate in various biochemical reactions. Its effects are mediated through its ability to participate in glycosylation reactions and other metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dehydro-3-deoxy-D-galactonate
- 2-Dehydro-3-deoxy-D-gluconate
- 2-Dehydro-3-deoxy-L-galactonate
- 2-Keto-3-deoxy-D-gluconate
- 2-Keto-3-deoxy-L-galactonate
Uniqueness
3-Deoxyhex-2-ulosonic acid is unique due to its specific structure and properties. Unlike other similar compounds, it has a distinct arrangement of functional groups that confer unique reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
4,5,6-trihydroxy-2-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAMZTWLKIDIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864781 |
Source


|
| Record name | 3-Deoxyhex-2-ulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158647-63-3 |
Source


|
| Record name | 3-Deoxyhex-2-ulosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














